molecular formula C26H16 B14692351 2-(Naphthalen-1-YL)pyrene CAS No. 23801-24-3

2-(Naphthalen-1-YL)pyrene

Cat. No.: B14692351
CAS No.: 23801-24-3
M. Wt: 328.4 g/mol
InChI Key: PXOKSJGQCWLUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-YL)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a pyrene core with a naphthalene moiety attached at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-YL)pyrene typically involves the use of Suzuki cross-coupling reactions. One common method starts with the preparation of a naphthalene-containing dibromo compound, which is then reacted with a pyrene-based boronic ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-YL)pyrene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Naphthalen-1-YL)pyrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-YL)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-YL)pyrene is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs, where efficient light emission and stability are crucial.

Properties

CAS No.

23801-24-3

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

2-naphthalen-1-ylpyrene

InChI

InChI=1S/C26H16/c1-2-9-23-17(5-1)6-4-10-24(23)22-15-20-13-11-18-7-3-8-19-12-14-21(16-22)26(20)25(18)19/h1-16H

InChI Key

PXOKSJGQCWLUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=C5C(=C3)C=CC6=C5C(=CC=C6)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.